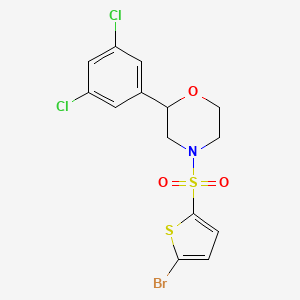

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)sulfonyl-2-(3,5-dichlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrCl2NO3S2/c15-13-1-2-14(22-13)23(19,20)18-3-4-21-12(8-18)9-5-10(16)7-11(17)6-9/h1-2,5-7,12H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCCWDQMCNMZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrCl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((5-Bromothiophen-2-yl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a morpholine ring, a bromothiophene moiety, and dichlorophenyl substituents. The molecular formula is with a molecular weight of approximately 405.63 g/mol. The compound's structural elements contribute to its interaction with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The morpholine ring is known to interact with enzymes involved in various metabolic pathways. Studies suggest that morpholine derivatives can modulate enzyme activity, impacting processes such as neurotransmitter release and metabolic regulation .

- Antiparasitic Activity : Similar compounds have demonstrated antiparasitic effects, potentially making this compound a candidate for further investigation in treating parasitic infections .

- Antitumor Properties : The incorporation of thiophene and sulfonyl groups has been linked to anticancer activity in related compounds, suggesting that this compound may exhibit similar properties against cancer cell lines .

Biological Activity Data

A summary of biological activities observed in studies is presented in the following table:

Case Study 1: Antiparasitic Efficacy

A recent study investigated the antiparasitic properties of morpholine derivatives similar to our compound. The results indicated that certain derivatives exhibited potent activity against Entamoeba histolytica, with IC50 values significantly lower than standard treatments like metronidazole. This suggests that further exploration of 4-((5-Bromothiophen-2-yl)sulfonyl)-2-(3,5-dichlorophenyl)morpholine could yield promising results in antiparasitic drug development.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of thiophene-containing compounds. It was found that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Although specific data on our compound is limited, the structural similarities warrant further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs, such as those listed in , share sulfonamide and halogenated aromatic motifs but differ in core heterocycles and substituent patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Differences :

- The pyrimidine core in the analog (Table 1, Row 2) introduces two nitrogen atoms, enabling additional hydrogen-bonding interactions compared to the thiophene in the target compound. This may enhance binding affinity to biological targets like ATP-binding pockets .

- The thiophene in the target compound, with its sulfur atom, could increase lipophilicity and metabolic stability due to reduced oxidative susceptibility compared to pyrimidine.

The trimethylbenzenesulfonamide group in the analog adds steric bulk, which might reduce bioavailability compared to the target compound’s simpler sulfonyl-thiophene moiety.

Molecular Weight (MW) :

- The target compound’s calculated MW (~427 g/mol) is significantly lower than the analog’s 642.57 g/mol. Lower MW often correlates with better oral bioavailability and absorption, aligning with Lipinski’s "Rule of Five" guidelines for drug-likeness.

Halogen Positioning :

- Bromine at the 5-position of thiophene (target compound) vs. 5-position of pyrimidine (analog) alters electronic distribution. Thiophene’s conjugated system may delocalize bromine’s electron-withdrawing effects differently, impacting reactivity and binding.

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and physicochemical properties, direct pharmacological or pharmacokinetic data for the target compound and its analogs are absent in the provided evidence. Further studies are required to:

- Evaluate binding affinities for specific biological targets (e.g., enzymes, receptors).

- Assess solubility, metabolic stability, and toxicity profiles.

- Explore synthetic accessibility and scalability of the thiophene-based scaffold versus pyrimidine derivatives.

However, its biological efficacy remains speculative without empirical validation .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Morpholine Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Morpholine Formation | NaOH, ethylene oxide, 80°C, 12 h | 65–75 | |

| Sulfonylation | EtN, DCM, 0°C → 25°C, 4 h | 70–85 |

Q. Table 2. Recommended Analytical Parameters

| Technique | Parameters | Target Outcome |

|---|---|---|

| H NMR | 500 MHz, CDCl | Full assignment of peaks |

| HPLC | C18, 70:30 acetonitrile/water, 1 mL/min | Retention time: 8–10 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.